![molecular formula C31H39NO2 B14420412 4'-Cyano[1,1'-biphenyl]-4-yl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate CAS No. 82492-43-1](/img/structure/B14420412.png)
4'-Cyano[1,1'-biphenyl]-4-yl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Cyano[1,1’-biphenyl]-4-yl 4’-pentyl[1,1’-bi(cyclohexane)]-4-carboxylate is a complex organic compound known for its unique structural properties. This compound is part of the biphenyl family and is characterized by the presence of a cyano group and a pentyl chain. It is commonly used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Cyano[1,1’-biphenyl]-4-yl 4’-pentyl[1,1’-bi(cyclohexane)]-4-carboxylate typically involves multiple steps:
Bromination of Biphenyl: Biphenyl is first brominated to introduce a bromine atom at the desired position.
Friedel-Crafts Acylation: The brominated biphenyl undergoes Friedel-Crafts acylation using aluminum chloride and pentyl chloride to introduce the pentyl group.
Hydrolysis and Reduction: The acylated product is then hydrolyzed and reduced to form the desired intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Cyano[1,1’-biphenyl]-4-yl 4’-pentyl[1,1’-bi(cyclohexane)]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4’-Cyano[1,1’-biphenyl]-4-yl 4’-pentyl[1,1’-bi(cyclohexane)]-4-carboxylate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of cell signaling pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic applications, including anti-cancer properties.
Industry: Utilized in the production of liquid crystal displays and other electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Pentyl-4-biphenylcarbonitrile: Similar structure but lacks the cyclohexane ring.
4’-Hexyl-4-biphenylcarbonitrile: Similar but with a hexyl chain instead of a pentyl chain.
4’-Octyl-4-biphenylcarbonitrile: Contains an octyl chain, differing in length from the pentyl chain.
Uniqueness
4’-Cyano[1,1’-biphenyl]-4-yl 4’-pentyl[1,1’-bi(cyclohexane)]-4-carboxylate is unique due to the presence of both a cyano group and a cyclohexane ring, which confer distinct chemical and physical properties. This combination enhances its stability and reactivity, making it suitable for a wide range of applications.
Eigenschaften
82492-43-1 | |
Molekularformel |
C31H39NO2 |
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
[4-(4-cyanophenyl)phenyl] 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C31H39NO2/c1-2-3-4-5-23-6-10-25(11-7-23)27-14-16-29(17-15-27)31(33)34-30-20-18-28(19-21-30)26-12-8-24(22-32)9-13-26/h8-9,12-13,18-21,23,25,27,29H,2-7,10-11,14-17H2,1H3 |
InChI-Schlüssel |
FJSVUPPBPRTZEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.